molecular formula C9H16N6O3 B1670104 Decarbamoylsaxitoxin CAS No. 58911-04-9

Decarbamoylsaxitoxin

Cat. No. B1670104
CAS RN: 58911-04-9
M. Wt: 256.26 g/mol
InChI Key: VRRIYZJUSNMZMP-PJPYAQQDSA-N
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Description

Decarbamoylsaxitoxin is a pyrrolopurine that is 2,6-diiminodecahydropyrrolo[1,2-c]purine carrying an additional hydroxymethyl substituent at position 4 as well as two hydroxy substituents at position 10 . It is a toxin that is isolated from marine dinoflagellates and cyanobacteria and is known to cause paralytic shellfish poisoning .


Synthesis Analysis

The stereospecific syntheses of Decarbamoylsaxitoxin and its natural derivatives have been described . The synthesis involves a novel, conformationally controlled, guanidine cyclization process that relies on the use of neighboring group participation . This methodology has been used in syntheses of both natural and unnatural Decarbamoylsaxitoxin derivatives .


Molecular Structure Analysis

Decarbamoylsaxitoxin has a molecular formula of C9H18N6O3Cl2 . Its molecular weight is 329.18 g·mol-1 . The monoisotopic molecular weight without HCl is 257.1357 g·mol-1 .


Chemical Reactions Analysis

Decarbamoylsaxitoxin is one of the derivatives of saxitoxin, which only has a CH2OH group on carbon 1 . Also, a double bond between carbon 2 and 3 is added . Saxitoxin is a tricyclic alkaloid compound, which has multiple structurally related neurotoxins .

Scientific Research Applications

Liquid Chromatography and Mass Spectrometry Applications

  • Determination in Shellfish: Decarbamoylsaxitoxin, alongside saxitoxin (STX), has been measured in shellfish using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS), highlighting its relevance in monitoring shellfish safety (Fang et al., 2004).

Analytical Chemistry for Paralytic Shellfish Poisoning

  • Analysis of Toxins: A method involving liquid chromatographic post-column oxidation has been validated for the analysis of paralytic shellfish toxins including dcSTX in various shellfish, serving as a crucial tool for ensuring food safety and public health (van de Riet et al., 2009).
  • Hydrolysis of Toxin Analogues: Research into the hydrolysis of hydroxybenzoate saxitoxin analogues to obtain decarbamoyl analogues, including dcSTX, offers insights into the production of standards for contaminated shellfish products and the indirect measurement of these compounds in seafood (Vale, 2011).

Toxicity and Safety Analysis

  • Toxicity Comparisons: The toxicity of decarbamoylsaxitoxin has been compared to saxitoxin in the context of the mouse bioassay for paralytic shellfish poisoning toxins, providing essential data for evaluating the safety and impact of these toxins (Suzuki & Machii, 2014).

Affinity Chromatography Development

  • STX-Conjugated Affinity Gels: The development of saxitoxin-conjugated affinity gels, with dcSTX as a component, for concentrating STX-binding proteins from biological samples demonstrates the application of dcSTX in biotechnological and analytical research tools (Watanabe et al., 2006).

Safety And Hazards

When handling Decarbamoylsaxitoxin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Decarbamoylsaxitoxin is naturally produced in dinoflagellates and is one of the many analogues of saxitoxin (STX) . The Songkhla Lake Basin (SLB) located in Southern Thailand, has been increasingly polluted by urban and industrial wastewater, while the lake water has been intensively used . This study is the first report of both decarbamoylsaxitoxin (dcSTX) and new MCs congeners synthesized by Microcystis .

properties

IUPAC Name

(3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c10-6-13-5-4(3-16)12-7(11)15-2-1-8(17,18)9(5,15)14-6/h4-5,16-18H,1-3H2,(H2,11,12)(H3,10,13,14)/t4-,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRIYZJUSNMZMP-PJPYAQQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207660
Record name Decarbamoylsaxitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarbamoylsaxitoxin

CAS RN

58911-04-9
Record name Decarbamoylsaxitoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58911-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarbamylsaxitoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058911049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarbamoylsaxitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECARBAMOYLSAXITOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC89AU638S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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